molecular formula C17H15FN4O2 B2556488 N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-46-0

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2556488
CAS RN: 866872-46-0
M. Wt: 326.331
InChI Key: DDTYWIUKDWWZCJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as FMOC or TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their potential as anticancer agents. These compounds were tested against various human cancer cell lines such as breast, colorectal, and colon cancer, demonstrating cytotoxic activities with significant potency. The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings could enhance the compound's activity against specific cell lines. For example, the presence of a methoxy group on the phenyl ring led to improved activity against certain cancer cells, highlighting the importance of specific functional groups in modulating biological activity (Aliabadi et al., 2010).

Development of Radiotracers

Another significant application of compounds with the triazole moiety, similar to this compound, is in the development of positron emission tomography (PET) radiotracers. Such compounds have been synthesized and evaluated for their potential to study CB1 cannabinoid receptors in the brain. The process involved nucleophilic displacement of a bromide in the pyrazole ring with [18F]fluoride, leading to the synthesis of a potential radiotracer with high specificity and radiochemical purity for CB1 receptor imaging. This application is crucial for understanding the role of CB1 receptors in various neurological conditions and could aid in the development of targeted therapies (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-3-12(18)4-6-13)20-21-22(11)14-7-9-15(24-2)10-8-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTYWIUKDWWZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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